molecular formula C10H10BrNO2 B1526613 6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 949008-41-7

6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B1526613
CAS No.: 949008-41-7
M. Wt: 256.1 g/mol
InChI Key: CHVWBFMSOWQLGJ-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one is an organic compound notable for its diverse application in scientific research. Structurally, it belongs to the benzoxazinone family, characterized by a benzene ring fused to an oxazine ring. This compound features a bromine atom and two methyl groups, which collectively impact its reactivity and application in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Laboratory Synthesis: : The laboratory synthesis typically starts with the preparation of the benzoxazinone core, followed by bromination at the 6-position. Reaction conditions often involve the use of an organic base like pyridine, with the brominating agent being N-bromosuccinimide (NBS) or similar compounds under mild heating.

  • Industrial Production: : Industrial synthesis follows a similar route but employs optimized conditions to enhance yield and purity. Larger-scale bromination might use solvents like dichloromethane with controlled temperatures and reaction times to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Substitution: : 6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo nucleophilic substitution due to the electron-withdrawing effect of the bromine atom.

  • Oxidation: : The presence of the methyl groups can facilitate oxidation reactions, potentially leading to the formation of aldehydes or ketones.

  • Reduction: : The compound can be reduced under specific conditions, potentially altering the oxazinone ring.

Common Reagents and Conditions

  • Substitution Reactions: : Typical reagents include nucleophiles such as amines or alkoxides, with solvents like ethanol or acetonitrile, under reflux.

  • Oxidation Reactions: : Reagents might include potassium permanganate or chromium trioxide, with reaction conditions tailored to avoid degradation of the benzoxazinone core.

  • Reduction Reactions: : Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Major Products

  • Substitution Products: : Nucleophile-substituted derivatives, which can be further functionalized for diverse applications.

  • Oxidation Products: : Aldehydes or ketones derived from the oxidation of the methyl groups.

  • Reduction Products: : Altered oxazinone structures that might be further utilized in chemical synthesis.

Scientific Research Applications

6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one is extensively utilized in various fields due to its unique chemical properties.

  • Chemistry: : Used as an intermediate in organic synthesis, especially in the preparation of complex molecules.

  • Biology: : Investigated for its potential biological activity, including as an enzyme inhibitor or receptor modulator.

  • Medicine: : Studied for its pharmacological properties and potential therapeutic applications.

  • Industry: : Used in the synthesis of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The compound's effects are typically a result of its ability to interact with specific molecular targets. The bromine atom and the oxazinone ring system allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. Its action mechanisms can include:

  • Enzyme Inhibition: : Binding to the active site of enzymes, preventing substrate access.

  • Receptor Modulation: : Interacting with receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one shares similarities with other benzoxazinone derivatives but stands out due to its bromine atom and specific methyl group placement.

Similar Compounds

  • 2H-Benzo[B][1,4]oxazin-3(4H)-one: : Lacks the bromine atom, resulting in different reactivity and application.

  • 6-Chloro-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one: : Similar but with chlorine instead of bromine, affecting its chemical behavior.

  • 2-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one: : Lacks the additional methyl group and bromine atom, making it less reactive in substitution reactions.

This compound's uniqueness lies in its balanced reactivity, enabling it to serve as a versatile intermediate in synthetic chemistry, a tool in biological studies, and a candidate in medicinal research.

Properties

IUPAC Name

6-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVWBFMSOWQLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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